molecular formula C31H18BrClN6O8 B2727949 6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 391218-57-8

6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No. B2727949
CAS RN: 391218-57-8
M. Wt: 717.87
InChI Key: SUFDACWJDQXKOH-UHFFFAOYSA-N
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Description

6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C31H18BrClN6O8 and its molecular weight is 717.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on benzophenanthrolinone analogues, closely related to the core structure of the mentioned compound, indicates significant cytotoxic activities. For instance, a study by Bongui et al. (2001) explored the synthesis of phenylquinolylamines and their cyclization into benzophenanthrolinones, revealing cytotoxic activities comparable to acronycine, a known anticancer agent. This suggests potential applications in cancer research and therapy development (Bongui et al., 2001).

Antimicrobial Activity

The synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives has been reported to exhibit antimicrobial properties. Ansari and Khan (2017) found that certain fluoro-substituted compounds demonstrated potent antimicrobial activity, indicating the utility of such compounds in developing new antimicrobial agents (Ansari & Khan, 2017).

Intermediate for PI3K/mTOR Inhibitors

A compound structurally related to the provided chemical, serving as an intermediate in PI3K/mTOR inhibitors, showcases the importance of such molecules in drug development, particularly for cancer treatment. Lei et al. (2015) optimized the synthesis of this intermediate, underscoring its role in creating derivatives of NVP-BEZ235, a drug with potential anticancer properties (Lei et al., 2015).

Heterocyclic Chemistry and Ligand Development

The compound also fits into broader research in heterocyclic chemistry and the development of ligands for metal complexes. Research on dinuclear lanthanide complexes utilizing 8-hydroxyquinoline Schiff base and β-diketone ligands, as conducted by Wu et al. (2019), illustrates the application of similar structures in creating materials with magnetic properties and near-infrared luminescence. These properties are significant for materials science, particularly in developing optical materials and sensors (Wu et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-chloro-3,5-dinitrobenzoic acid, which is then converted to the second intermediate, 1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The third intermediate is 6-bromo-4-phenylquinolin-2(1H)-one, which is then coupled with the second intermediate to form the final product.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "sodium nitrite", "sulfuric acid", "sodium hydroxide", "acetic acid", "ethyl acetoacetate", "hydrazine hydrate", "4-chloro-3,5-dinitrobenzoyl chloride", "3-nitroaniline", "sodium methoxide", "6-bromo-2-acetylphenone", "phenylboronic acid", "palladium acetate", "triethylamine", "potassium carbonate" ], "Reaction": [ "4-chloro-3-nitrobenzoic acid is treated with sodium nitrite and sulfuric acid to form the diazonium salt, which is then coupled with 3-nitroaniline in the presence of sodium hydroxide to form 1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid.", "Ethyl acetoacetate is reacted with hydrazine hydrate to form 4,5-dihydro-1H-pyrazole-3-carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid in the presence of triethylamine to form the second intermediate.", "6-bromo-2-acetylphenone is reacted with phenylboronic acid in the presence of palladium acetate and triethylamine to form 6-bromo-4-phenylquinolin-2(1H)-one.", "The second intermediate is then coupled with 6-bromo-4-phenylquinolin-2(1H)-one in the presence of potassium carbonate to form the final product." ] }

CAS RN

391218-57-8

Product Name

6-bromo-3-(1-(4-chloro-3,5-dinitrobenzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Molecular Formula

C31H18BrClN6O8

Molecular Weight

717.87

IUPAC Name

6-bromo-3-[2-(4-chloro-3,5-dinitrobenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C31H18BrClN6O8/c32-19-9-10-22-21(14-19)27(16-5-2-1-3-6-16)28(30(40)34-22)23-15-24(17-7-4-8-20(11-17)37(42)43)36(35-23)31(41)18-12-25(38(44)45)29(33)26(13-18)39(46)47/h1-14,24H,15H2,(H,34,40)

InChI Key

SUFDACWJDQXKOH-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC(=C(C(=C5)[N+](=O)[O-])Cl)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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